molecular formula C18H18N2O4S B2460161 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide CAS No. 899757-30-3

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide

Cat. No.: B2460161
CAS No.: 899757-30-3
M. Wt: 358.41
InChI Key: LXMKFCXCARGGIC-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide is a complex organic compound that features a benzo[d]isothiazole ring system with a dioxido and oxo functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide typically involves the following steps:

    Formation of the benzo[d]isothiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dioxido and oxo groups: These functional groups can be introduced via oxidation reactions using reagents such as hydrogen peroxide or peracids.

    Amidation reaction: The final step involves the reaction of the intermediate with 2-ethylphenylamine to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide involves its interaction with specific molecular targets. The dioxido and oxo groups can form hydrogen bonds with biological macromolecules, influencing their function. The benzo[d]isothiazole ring system can intercalate with DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethylphenyl)propanamide is unique due to the presence of the 2-ethylphenyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2-ethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-2-13-7-3-5-9-15(13)19-17(21)11-12-20-18(22)14-8-4-6-10-16(14)25(20,23)24/h3-10H,2,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMKFCXCARGGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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